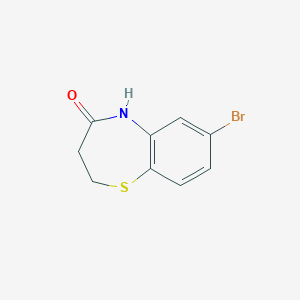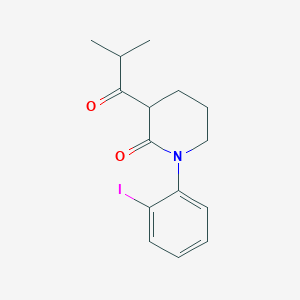
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid is an organic compound with a complex structure that includes an oxazole ring, a carboxylic acid group, and a substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Substitution Reactions: The ethyl and methyloxolan groups are introduced through substitution reactions, often using alkyl halides and appropriate nucleophiles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring and the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., acyl chlorides) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-hydroxyl: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-3-8-9(11(13)14)16-10(12-8)7-4-5-15-6(7)2/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DLYRMAJNFWWJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=N1)C2CCOC2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)





![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)


![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)


